N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorinated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Fluorothiophene Intermediate: The fluorothiophene moiety can be synthesized by direct fluorination of thiophene using reagents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of a base like sodium ethoxide.
Coupling with Pyrazole: The fluorothiophene intermediate is then coupled with a pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting materials due to its electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(5-Fluorothiophen-2-yl)methanol: A related compound with a similar fluorothiophene moiety.
N-[(5-Fluorothiophen-2-yl)methyl]cyclopropanamine: Another compound featuring the fluorothiophene group.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its combination of a fluorinated thiophene and a pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and material science research.
Properties
Molecular Formula |
C9H10FN3S |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10FN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
UIJNUIWKSDHGAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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